molecular formula C10H11F3N2O2 B13940641 Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13940641
M. Wt: 248.20 g/mol
InChI Key: BWQTWMYFYBBICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors.

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
  • 5-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • Methyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the cyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H11F3N2O2

Molecular Weight

248.20 g/mol

IUPAC Name

ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C10H11F3N2O2/c1-2-17-9(16)8-6(10(11,12)13)7(14-15-8)5-3-4-5/h5H,2-4H2,1H3,(H,14,15)

InChI Key

BWQTWMYFYBBICO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1C(F)(F)F)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.